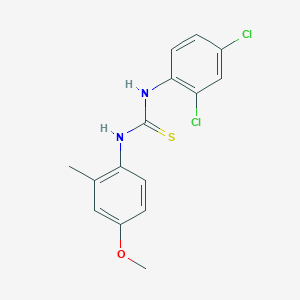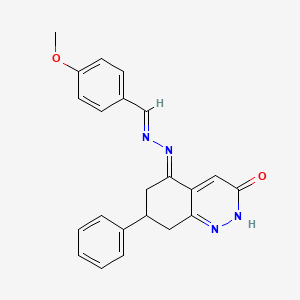![molecular formula C17H20N2O4S B5837309 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been investigated for its potential use as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been studied extensively for its ability to induce tumor necrosis and inhibit angiogenesis.
作用机制
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines are involved in the induction of tumor necrosis and inhibition of angiogenesis. This compound has also been shown to inhibit the activity of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is involved in the production of reactive oxygen species (ROS) that are important for cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit angiogenesis, as mentioned previously. This compound has also been shown to induce the production of cytokines, such as TNF-α and IFN-γ, and to inhibit the activity of NADPH oxidase. In addition, this compound has been shown to have anti-inflammatory effects and to increase the production of nitric oxide.
实验室实验的优点和局限性
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a wealth of information on its potential mechanisms of action and efficacy. However, this compound also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose needs to be carefully controlled to avoid toxicity. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are a number of future directions for research on 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of research is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans. If this compound proves to be safe and effective in clinical trials, it could become an important new treatment option for cancer patients.
合成方法
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzoic acid. The synthesis involves the formation of an amide bond between 2,4-dimethoxybenzoic acid and 4-ethyl-5-methyl-3-thiophenecarboxylic acid, followed by the addition of an amino group to form the final product, this compound.
科学研究应用
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential use as an anti-cancer agent. Preclinical studies have shown that this compound can induce tumor necrosis and inhibit angiogenesis, which are two important mechanisms for inhibiting cancer growth. This compound has been tested in a variety of cancer models, including lung, colon, and breast cancer, and has shown promising results in inhibiting tumor growth.
属性
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-11-9(2)24-17(14(11)15(18)20)19-16(21)12-7-6-10(22-3)8-13(12)23-4/h6-8H,5H2,1-4H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPPGTTWDYCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)


![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)
